(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived enamine with a cyano-substituted benzamide moiety. Its Z-configuration at the imine bond is critical for its electronic and steric properties. The ethoxy group at position 6 and the 2-methoxyethyl substituent at position 3 of the benzothiazole ring enhance solubility and modulate steric interactions.
Properties
IUPAC Name |
4-cyano-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-16-8-9-17-18(12-16)27-20(23(17)10-11-25-2)22-19(24)15-6-4-14(13-21)5-7-15/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKPVXDYNGENKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-amine with 4-cyanobenzaldehyde. This reaction is usually carried out in an ethanol solvent with p-toluenesulfonic acid (PTSA) as a catalyst . The reaction conditions are optimized to favor the formation of the Z-isomer, which is the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted benzothiazole derivatives.
Scientific Research Applications
(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit key pathways in microbial and cancer cell metabolism, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Research Implications
- Synthetic Flexibility: The target compound’s methoxyethyl and cyano groups allow tunable electronic and steric profiles, contrasting with rigid pyridinyl (8a) or charged quinolinium (4c1) systems.
- Potential Applications: Unlike antibacterial thiazole-quinolinium derivatives, the target’s benzamide scaffold may suit kinase or protease inhibition, leveraging the cyano group’s electron-withdrawing effects.
- Stability Considerations: The Z-configuration in the target compound likely stabilizes the imine tautomer, a feature absent in non-enamine analogs like 4g .
Biological Activity
(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound categorized as a benzamide derivative. It features a benzene ring attached to an amide group, along with additional functional groups such as a cyano group and a benzo[d]thiazole moiety. These structural characteristics suggest potential applications in medicinal chemistry, particularly in developing compounds with antimicrobial or anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 353.46 g/mol. The presence of the benzo[d]thiazole group enhances its biological activity, making it a subject of interest in various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.46 g/mol |
| LogP (Octanol-water partition coefficient) | 5.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Antimicrobial Properties
Research indicates that compounds similar to This compound , particularly those containing benzothiazole moieties, exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) for certain derivatives was reported to be as low as 50 µg/mL, indicating strong efficacy against tested organisms .
Anticancer Activity
The anticancer potential of benzamide derivatives has been extensively documented. A study highlighted that compounds with similar structures can inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. For example, some benzothiazole derivatives have been identified as inhibitors of the amyloid beta-peptide interaction, which is implicated in Alzheimer’s disease, showcasing their potential in neuroprotective applications .
The mechanism through which This compound exerts its biological effects likely involves interactions with specific enzymes or receptors within biological systems. Quantitative data such as binding affinities (Ki or IC50 values) are essential for understanding its pharmacological potential.
Case Studies and Research Findings
- Study on Thiazole Derivatives : Research demonstrated that thiazole compounds possess a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects. The study found that modifications to the thiazole structure could enhance these activities significantly .
- Neuroprotective Effects : In vitro studies indicated that certain derivatives exhibited neuroprotective properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamide derivatives have revealed that specific substitutions on the benzothiazole ring can lead to enhanced biological activity, underscoring the importance of chemical modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
